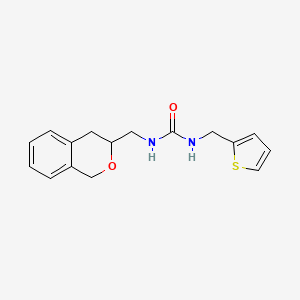
1-(Isochroman-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Isochroman-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicine. This compound has been found to exhibit various biochemical and physiological effects that make it a promising candidate for further study. In
Mécanisme D'action
The mechanism of action of 1-(Isochroman-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea is not fully understood. However, studies have suggested that this compound may exert its antitumor activity by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, this compound may exert its anti-inflammatory activity by reducing the production of inflammatory cytokines.
Biochemical and Physiological Effects:
1-(Isochroman-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea has been found to exhibit various biochemical and physiological effects. In addition to its antitumor and anti-inflammatory activities, this compound has been found to exhibit antioxidant activity, with studies demonstrating its ability to scavenge free radicals. Additionally, this compound has been found to have a neuroprotective effect, with studies demonstrating its ability to protect neurons from damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(Isochroman-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea in lab experiments is its ability to exhibit multiple biochemical and physiological effects. This makes it a versatile compound that can be used in various types of studies. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 1-(Isochroman-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea. One direction is to further investigate its antitumor activity and explore its potential as a cancer treatment. Another direction is to investigate its anti-inflammatory activity and explore its potential as a treatment for inflammatory diseases. Additionally, future research could focus on elucidating the mechanism of action of this compound and identifying its molecular targets.
Méthodes De Synthèse
The synthesis of 1-(Isochroman-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea involves the reaction of isochroman-3-carboxylic acid with thiophene-2-carboxylic acid to form an ester. This ester is then reacted with N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to form an amide. The resulting amide is then treated with a mixture of potassium carbonate and 1,3-dibromopropane to form the final product, 1-(Isochroman-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea.
Applications De Recherche Scientifique
1-(Isochroman-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea has been found to exhibit various biochemical and physiological effects that make it a promising candidate for further study. This compound has been shown to have antitumor activity, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to exhibit anti-inflammatory activity, with studies demonstrating its ability to reduce inflammation in animal models of inflammation.
Propriétés
IUPAC Name |
1-(3,4-dihydro-1H-isochromen-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c19-16(18-10-15-6-3-7-21-15)17-9-14-8-12-4-1-2-5-13(12)11-20-14/h1-7,14H,8-11H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXSGZCYGQNFKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC=CC=C21)CNC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Isochroman-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


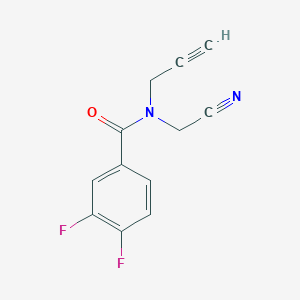


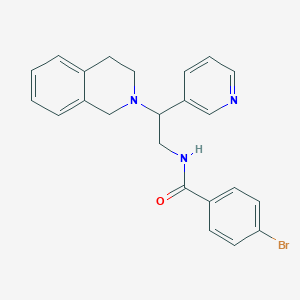
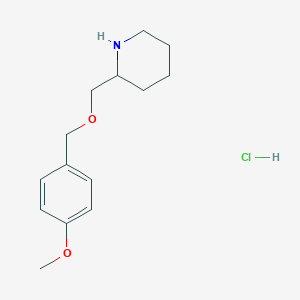
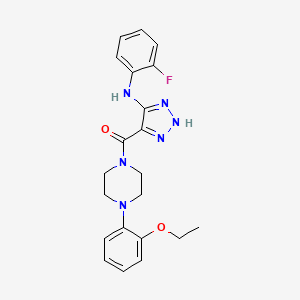
![2,4-Dihydrochromeno[4,3-c]pyrazole](/img/structure/B2431766.png)
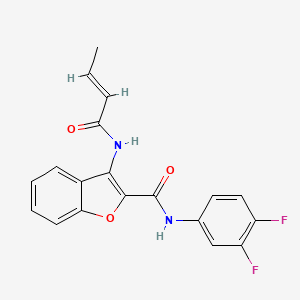
![1,7-dimethyl-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2431769.png)
![N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2431774.png)
![2,5-dithiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2431775.png)
![Ethyl 1-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate](/img/structure/B2431776.png)
![4-ethyl-1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2431778.png)